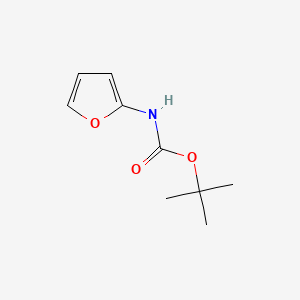

Tert-butyl n-(2-furyl)carbamate

描述

Overview of Carbamate (B1207046) and Furan (B31954) Moieties in Organic Chemistry

The carbamate group, with its general structure R₂NC(O)OR', is a key functional group in organic chemistry. wikipedia.org It can be considered a hybrid of an amide and an ester, and this unique structure imparts good chemical and proteolytic stability. acs.org Carbamates are integral to many therapeutic agents and are also used as protecting groups for amines in organic synthesis due to their stability under certain conditions and their ability to be selectively removed. acs.orgfiveable.me The carbamate functionality can also influence a molecule's conformation and participate in hydrogen bonding, which is crucial for its interaction with biological targets. acs.org

The furan moiety is a five-membered aromatic heterocycle containing one oxygen atom. perlego.comwikipedia.org This structure is a fundamental building block in a vast array of natural products and synthetic compounds. perlego.comfiveable.menumberanalytics.com Furan's aromaticity, arising from the delocalization of one of the oxygen's lone pairs of electrons, gives it stability, although it is less aromatic and more reactive than benzene. wikipedia.orgnumberanalytics.com This reactivity makes furan a versatile synthon in organic synthesis, particularly in Diels-Alder reactions where it can act as a diene. fiveable.meyoutube.com

Historical Development and Emerging Trends in Furan-Containing Heterocycles

The history of furan chemistry dates back to 1780 with the description of 2-furoic acid by Carl Wilhelm Scheele. wikipedia.orgwordpress.comutripoli.edu.ly Another significant derivative, furfural, was reported in 1831, and furan itself was first prepared in 1870. wikipedia.orgwordpress.com Initially, research focused on the isolation and basic characterization of these compounds. Over time, the focus has shifted towards harnessing the reactivity of the furan ring for the synthesis of complex molecules, including natural products and pharmaceuticals. perlego.comresearchgate.net

A significant trend in modern heterocyclic chemistry is the development of efficient methods for constructing furan-fused polyheterocyclic systems. nih.gov Researchers are exploring novel synthetic strategies to create diverse and complex molecular architectures based on the furan scaffold. This includes the use of furan derivatives in the synthesis of advanced materials and polymers. numberanalytics.com Furthermore, there is a growing interest in the biological activities of furan-containing compounds, with studies investigating their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents. utripoli.edu.lyresearchgate.net

Rationale for Academic Investigation of Tert-butyl n-(2-furyl)carbamate

The academic investigation of this compound is driven by the desire to understand how the electronic properties and reactivity of the furan ring are modulated by the presence of the tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The Boc group is a widely used protecting group in organic synthesis, and its influence on the chemical behavior of the furan system is of fundamental interest.

Researchers are exploring the use of this compound as a building block in the synthesis of more complex molecules. For instance, it can be a precursor to various substituted furans, which are important intermediates in medicinal chemistry. The interplay between the electron-donating nature of the furan ring and the electronic effects of the carbamate substituent makes this compound a valuable tool for creating novel molecular structures with potentially interesting biological activities.

Research Gaps and Future Perspectives in the Field

While the chemistry of both furans and carbamates is well-established, the specific properties and reactions of this compound are not exhaustively documented in publicly available literature. A significant research gap exists in the detailed experimental and theoretical investigation of its reactivity in various organic transformations. For example, a comprehensive study of its participation in electrophilic substitution reactions, metal-catalyzed cross-coupling reactions, and cycloaddition reactions would be highly valuable.

Future research will likely focus on several key areas. Firstly, there will be a continued effort to develop new and more efficient synthetic methods for the preparation of this compound and its derivatives. Secondly, there is a need for in-depth studies on the biological activities of compounds derived from this scaffold. This could lead to the discovery of new therapeutic agents. Finally, the application of this compound in materials science, for example, in the synthesis of novel polymers with unique properties, represents a promising avenue for future exploration.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(furan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-9(2,3)13-8(11)10-7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPYDDORIVFDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312141 | |

| Record name | Tert-butyl n-(2-furyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56267-47-1 | |

| Record name | 56267-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tert-butyl n-(2-furyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(furan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Tert Butyl N 2 Furyl Carbamate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of tert-butyl n-(2-furyl)carbamate reveals a primary and most logical disconnection at the nitrogen-carbonyl bond of the carbamate (B1207046) functional group. This bond is synthetically formed by the reaction of an amine with a carbonyl derivative. This leads to the identification of 2-aminofuran as the key precursor and a suitable electrophilic source of the tert-butoxycarbonyl group.

The most common and direct precursor for the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). Therefore, the retrosynthesis simplifies to the reaction between 2-aminofuran and Boc₂O. Further retrosynthetic analysis of 2-aminofuran itself can be envisioned, potentially starting from more readily available furan (B31954) derivatives such as furoic acid or furfural, which would require a multi-step transformation to introduce the amino group at the C2 position.

Direct Synthesis Approaches to this compound

The synthesis of this compound can be achieved through various direct approaches, including multi-step linear pathways, convergent strategies, and one-pot reaction sequences.

Multi-step Linear Synthetic Pathways

A common linear pathway involves the synthesis of 2-aminofuran followed by its protection with a Boc group. Due to the inherent instability of 2-aminofuran, it is often generated and used in situ or isolated cautiously before proceeding to the carbamate formation step.

One plausible multi-step sequence begins with a Curtius rearrangement of 2-furoyl azide, which can be prepared from 2-furoic acid. The isocyanate intermediate generated from the rearrangement can then be trapped with tert-butanol (B103910) to yield the desired carbamate.

An alternative linear approach involves the Hofmann rearrangement of 2-furamide. This reaction, typically conducted with a reagent like bromine and a base, converts the amide into an amine with one less carbon atom, which in this case would be 2-aminofuran. The resulting amine is then reacted with di-tert-butyl dicarbonate.

The final and most direct linear step is the N-acylation of 2-aminofuran with di-tert-butyl dicarbonate. fishersci.co.ukjkchemical.com This reaction is widely used for the Boc protection of amines and generally proceeds with high efficiency. fishersci.co.ukjkchemical.com The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the carbamic acid intermediate.

Table 1: Typical Reagents and Conditions for the Boc Protection of Amines

| Reagent | Base | Solvent | Temperature | Typical Yield |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (B128534) (TEA), N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF), Acetonitrile (B52724) (ACN) | 0 °C to Room Temperature | High |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH) | Dioxane/Water, THF/Water | Room Temperature | High |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine (TEA) | Dichloromethane (DCM), Dimethylformamide (DMF) | Room Temperature | Good to High |

Convergent Synthetic Strategies

A hypothetical convergent synthesis could involve the preparation of a pre-activated furan fragment and a separate nucleophilic Boc-containing fragment. For instance, a furan-2-yl isocyanate could be synthesized from 2-furoyl chloride via the Curtius rearrangement. This isocyanate would then be reacted with tert-butanol in the final step to form the carbamate. This approach converges two key components in the final bond-forming reaction.

One-Pot Reaction Sequences

Another one-pot strategy could involve the in-situ generation of 2-aminofuran from a suitable precursor, followed immediately by the addition of di-tert-butyl dicarbonate to form the carbamate without isolating the unstable amine intermediate.

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and stoichiometry of reagents.

Solvent Effects and Reaction Media

The choice of solvent can significantly influence the rate and outcome of carbamate formation. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly employed for Boc protection reactions. fishersci.co.uk These solvents are generally inert to the reactants and facilitate easy work-up.

In some cases, biphasic solvent systems, such as dioxane/water or THF/water, are used, particularly when employing inorganic bases like sodium bicarbonate or sodium hydroxide. The aqueous phase helps to dissolve the base, while the organic phase dissolves the amine and the Boc anhydride.

The polarity of the solvent can also play a role. For reactions involving ionic intermediates, a more polar solvent may be beneficial. However, for the standard Boc protection of amines, moderately polar aprotic solvents typically provide the best results.

Table 2: Influence of Solvent on a Typical Boc Protection Reaction

| Solvent | Dielectric Constant (approx.) | General Observations |

| Dichloromethane (DCM) | 9.1 | Excellent solubility for many organic compounds, easy to remove. |

| Tetrahydrofuran (THF) | 7.5 | Good general-purpose solvent, can form peroxides. |

| Acetonitrile (ACN) | 37.5 | Polar aprotic solvent, good for dissolving a range of reactants. |

| Dioxane | 2.2 | Less polar aprotic solvent, often used in mixtures with water. |

| Water | 80.1 | Used in biphasic systems with organic solvents. |

The selection of the optimal solvent often requires empirical testing for the specific substrate and reaction conditions. For the synthesis of this compound, starting with a common solvent like THF or DCM would be a logical first step, followed by optimization if necessary.

Temperature and Pressure Optimization

The synthesis of this compound, typically achieved through the reaction of 2-aminofuran with di-tert-butyl dicarbonate ((Boc)₂O), is significantly influenced by reaction temperature. While many N-Boc protection reactions proceed efficiently at ambient temperature, optimization of this parameter can lead to improved yields and reaction rates.

Research on the N-tert-butoxycarbonylation of various amines has shown that temperatures can range from 0 °C to reflux conditions, depending on the reactivity of the amine and the solvent used. For instance, some procedures initiate the reaction at 0 °C and then allow it to warm to room temperature to control the initial exotherm. beilstein-journals.org In other cases, particularly with less reactive amines, heating may be necessary to drive the reaction to completion. A study on the synthesis of related carbamate derivatives demonstrated that heating the reaction mixture at 60 °C for several hours was effective. Conversely, for the synthesis of tert-butyl carbamate itself, it has been noted that within the range of 20–50 °C, temperature has little effect on the yield. orgsyn.org

The thermal stability of di-tert-butyl dicarbonate is also a critical consideration. While relatively stable at lower temperatures, it can undergo thermal decomposition at elevated temperatures. echemi.comorgsyn.org This decomposition becomes more significant above its melting point of 22-24 °C. wikipedia.org Therefore, excessive heating should be avoided to prevent the degradation of the reagent and the formation of byproducts.

Pressure is not typically a critical parameter for the synthesis of this compound using (Boc)₂O, as the reaction does not involve gaseous reactants or products that would significantly shift the equilibrium under varying pressure. However, in the context of green chemistry approaches utilizing carbon dioxide as a C1 source for carbamate synthesis, pressure plays a crucial role. For example, the synthesis of carbamates from CO₂, amines, and alcohols has been carried out under a CO₂ pressure of 2.5 MPa.

Table 1: Effect of Temperature on N-Boc Protection of Amines

| Amine Substrate | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O | THF | 0 to rt | Overnight | 89 | beilstein-journals.org |

| Phenylethylamine hydrochloride | 2-bromo-N-tert-butyloxycarbonylethylamine | DMF | 60 | 4 h | 30 | |

| Aniline | (Boc)₂O | Dichloromethane | Room Temperature | 12 h | - | acs.org |

| Various Amines | (Boc)₂O | Water:Acetone (95:5) | Room Temperature | 8-12 min | Good to Excellent | researchgate.netnih.gov |

| 2-Aminofuran (proposed) | (Boc)₂O | THF/DCM | Room Temperature | 1-12 h | High (expected) | Inferred from general procedures |

Catalyst Selection and Loading

While the N-Boc protection of amines can proceed without a catalyst, particularly with more nucleophilic amines, the use of a catalyst can significantly accelerate the reaction rate and improve yields, especially for less reactive amines like 2-aminofuran. A variety of catalysts have been explored for this transformation.

Commonly used basic catalysts include 4-(dimethylamino)pyridine (DMAP), triethylamine (TEA), and N-methylmorpholine (NMM). wikipedia.orgacs.orgorgsyn.org DMAP is a particularly effective nucleophilic catalyst. For instance, the protection of amines can be carried out using (Boc)₂O in the presence of catalytic amounts of DMAP. acs.org

In recent years, a focus on green chemistry has led to the development of heterogeneous and recyclable catalysts. Solid-supported catalysts such as sulfated tin oxide have been shown to be highly efficient for the N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. researchgate.net Other examples include the use of ionic liquids and perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) as reusable catalysts. organic-chemistry.org These catalysts offer the advantages of easy separation from the reaction mixture and potential for reuse, reducing waste and environmental impact.

The catalyst loading is a crucial parameter to optimize. Typically, basic catalysts like DMAP are used in catalytic amounts, often ranging from 1 to 10 mol%. For solid-supported catalysts, the loading is usually given as a weight percentage of the catalyst relative to the substrate. The optimal loading depends on the specific catalyst and substrate and needs to be determined experimentally to achieve a balance between reaction efficiency and cost-effectiveness.

Table 2: Comparison of Catalysts for N-tert-butoxycarbonylation of Amines

| Catalyst | Catalyst Loading | Substrate | Solvent | Temperature | Yield (%) | Reference |

| Sulfated Tin Oxide | - | Various amines | Solvent-free | Room Temp. | High | researchgate.net |

| 4-(Dimethylamino)pyridine (DMAP) | Catalytic | Various amines | Dichloromethane/THF | Room Temp. | High | acs.org |

| Iodine | Catalytic | Various amines | Solvent-free | Room Temp. | High | organic-chemistry.org |

| Perchloric acid on silica-gel (HClO₄–SiO₂) | Catalytic | Various amines | Solvent-free | Room Temp. | High | organic-chemistry.org |

| None (Catalyst-free) | - | Various amines | Water:Acetone | Room Temp. | High | researchgate.netnih.gov |

Novel Synthetic Method Development for Structurally Related Analogs

The fundamental reaction for synthesizing this compound can be adapted to produce a wide array of structurally related analogs, including carbamates of other five-membered aromatic heterocycles. These analogs are of interest for their potential biological activities and as building blocks in medicinal chemistry.

Recent research has focused on developing novel and efficient methods for the synthesis of these N-heteroaryl carbamates. For example, the synthesis of N-(thienyl)carbamates has been reported, and their reactivity has been explored in cyclization reactions to form thieno[3,2-b]pyrroles. orgsyn.org Similarly, methods for the preparation of tert-butyl N-(pyrrol-2-yl)carbamate and tert-butyl N-(thiazol-2-yl)carbamate have been developed. The synthesis of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives has also been described, highlighting the versatility of the Boc protecting group in the synthesis of complex heterocyclic systems. nih.gov

A novel approach for the synthesis of N-alkoxycarbonyl pyrroles involves the reaction of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran (B146720) in refluxing acetic acid. acs.orgbath.ac.uk This method provides an alternative route to N-protected pyrroles, which are valuable intermediates.

Furthermore, innovative strategies for the synthesis of N-heteroaryl carbamates directly from carbon dioxide have emerged as a green alternative to traditional methods that often employ hazardous reagents like phosgene. Superbase catalysis has been utilized for the nitrogen-selective carboxylation of N-heteroaryls with CO₂, followed by alkylation to yield O-alkyl carbamates in good yields under mild conditions. echemi.com

Table 3: Synthesis of Structurally Related N-Heteroaryl Carbamate Analogs

| Analog Compound | Starting Heteroaromatic Amine | Synthetic Method | Key Reagents | Reference |

| Tert-butyl n-(thien-3-yl)carbamate | 3-Aminothiophene | Boc protection | (Boc)₂O | orgsyn.org |

| Tert-butyl n-(pyrrol-2-yl)carbamate | 2-Aminopyrrole | Clauson-Kaas pyrrole (B145914) synthesis | O-tert-butyl carbamate, 2,5-dimethoxytetrahydrofuran, AcOH | acs.orgbath.ac.uk |

| Tert-butyl n-(thiazol-2-yl)carbamate | 2-Aminothiazole | Boc protection | (Boc)₂O | nih.gov |

| Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | 2-Amino-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | Boc protection | (Boc)₂O | chemicalbook.com |

| Tert-butyl (furan-2-carbonyl)(1-phenylvinyl)carbamate | Furan-2-carboxamide | Multi-step synthesis | (Boc)₂O | rsc.org |

Green Chemistry Principles in Synthesis Design and Implementation

The principles of green chemistry are increasingly being integrated into the design and implementation of synthetic routes for compounds like this compound. The goal is to develop more environmentally benign processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

A significant advancement in the green synthesis of carbamates is the use of carbon dioxide as a renewable and non-toxic C1 feedstock, replacing hazardous reagents like phosgene. researchgate.net Catalytic systems, often employing basic catalysts, have been developed to facilitate the reaction of CO₂ with amines and alcohols to produce carbamates under relatively mild conditions. researchgate.net

Another key aspect of green chemistry is the use of environmentally friendly solvents or the elimination of solvents altogether. Water-mediated, catalyst-free N-tert-butoxycarbonylation of amines has been reported as a highly efficient and green protocol. researchgate.netnih.gov These reactions are often rapid and produce high yields of the desired carbamates. Solvent-free conditions, often coupled with the use of solid-supported catalysts, also represent a significant step towards greener synthesis. researchgate.netorganic-chemistry.org

Furthermore, optimizing reaction conditions to minimize energy consumption is a key consideration. Conducting reactions at ambient temperature whenever possible reduces the energy input required for heating. researchgate.netnih.govresearchgate.netorganic-chemistry.org The development of highly active catalysts that can promote reactions under milder conditions is therefore a continuous area of research.

Table 4: Application of Green Chemistry Principles in Carbamate Synthesis

| Green Chemistry Principle | Application in Carbamate Synthesis | Example Reaction/Condition | Benefits | Reference |

| Use of Renewable Feedstocks | Utilization of CO₂ as a C1 source | Synthesis from CO₂, amines, and alcohols | Replaces toxic phosgene, abundant and cheap feedstock | researchgate.net |

| Use of Safer Solvents | Water as a reaction medium | Catalyst-free N-Boc protection in water:acetone | Environmentally benign, reduces use of volatile organic compounds | researchgate.netnih.gov |

| Atom Economy | High atom economy reactions | N-Boc protection with (Boc)₂O | Byproducts are t-butanol and CO₂, which are relatively benign | - |

| Catalysis | Use of recyclable, heterogeneous catalysts | N-Boc protection using sulfated tin oxide or HClO₄–SiO₂ | Easy separation, catalyst reuse, reduced waste | researchgate.netorganic-chemistry.org |

| Energy Efficiency | Reactions at ambient temperature | Solvent-free N-Boc protection at room temperature | Reduced energy consumption | researchgate.netorganic-chemistry.org |

Chemical Reactivity, Transformation Mechanisms, and Derivatization Pathways of Tert Butyl N 2 Furyl Carbamate

Reactivity of the N-Boc Moiety

The N-Boc protecting group is widely utilized in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled circumstances. total-synthesis.com This allows for the selective deprotection of the amine, enabling further functionalization.

Acid-Mediated Deprotection Mechanisms

The most common method for the removal of the N-Boc group is through acid-mediated hydrolysis. total-synthesis.commasterorganicchemistry.com Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed. masterorganicchemistry.comjk-sci.com

The mechanism of acid-catalyzed deprotection proceeds through several key steps: masterorganicchemistry.comcommonorganicchemistry.com

Protonation: The oxygen atom of the carbamate's carbonyl group is protonated by the acid. masterorganicchemistry.comcommonorganicchemistry.com

Formation of a Carbamic Acid and Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the formation of a carbamic acid and a stable tertiary tert-butyl cation. commonorganicchemistry.comacsgcipr.org

Decarboxylation: The carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas. commonorganicchemistry.com

Formation of the Free Amine: This decarboxylation results in the formation of the free amine. commonorganicchemistry.com Under the acidic conditions, the amine is typically protonated, yielding its corresponding salt. commonorganicchemistry.com

A critical aspect of this reaction is the fate of the tert-butyl cation, which can be trapped by a suitable nucleophile, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com To prevent unwanted side reactions, such as the alkylation of electron-rich aromatic rings by the tert-butyl cation, scavenger reagents are often added to the reaction mixture. acsgcipr.org

Table 1: Common Acidic Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic acid (TFA) | DCM, 0 °C to rt | A very common and effective reagent. jk-sci.com |

| Hydrochloric acid (HCl) | Dioxane, Ethyl acetate, 0 °C to rt | Another widely used strong acid for this transformation. nih.govreddit.com |

| Sulfuric acid | tBuOAc | Can be used for selective deprotection in the presence of tert-butyl esters. researchgate.net |

| Methanesulfonic acid | tBuOAc:CH2Cl2 | Also allows for selective deprotection. researchgate.net |

| Montmorillonite K10 clay | ClCH2CH2Cl | Selectively cleaves aromatic N-Boc groups. jk-sci.com |

This table is generated based on available data and is not exhaustive.

Base-Mediated Deprotection Strategies

While less common, the N-Boc group can be removed under basic conditions, although it is generally resistant to base hydrolysis. total-synthesis.comnih.gov Specific conditions have been developed for this purpose. For instance, sodium carbonate in refluxing DME has been reported for the deprotection of certain N-Boc substrates. nih.gov Another method involves the use of sodium t-butoxide in slightly wet tetrahydrofuran (B95107) to cleave unactivated primary N-Boc groups. nih.gov Microwave-assisted basic deprotection has also been reported for secondary N-Boc substrates. nih.gov A study by Scattolin et al. described a nucleophilic deprotection of carbamates using 2-mercaptoethanol (B42355) and potassium phosphate (B84403) tribasic in N,N-dimethylacetamide at 75 °C, which offers a milder alternative for sensitive substrates. organic-chemistry.orgnih.gov

Alternative Deprotection Conditions and Selectivity

Beyond traditional acid and base-mediated methods, several alternative strategies for N-Boc deprotection have been developed to enhance selectivity and compatibility with various functional groups.

Thermal deprotection offers a catalyst-free method for removing the N-Boc group. nih.govresearchgate.net This can be achieved by heating the substrate in a suitable solvent, and selective deprotection can sometimes be accomplished by carefully controlling the temperature, especially in continuous flow systems. nih.gov

Other reported methods include:

Iodine-mediated deprotection: This can be performed under solvent-free conditions or in a solvent, offering an effective and selective alternative. researchgate.net

Oxalyl chloride in methanol (B129727): This provides a mild method for deprotection at room temperature. nih.gov

Tetrabutylammonium fluoride (B91410) (TBAF) in THF: This method is particularly effective for the cleavage of phenyl carbamates. organic-chemistry.org

Zinc bromide in dichloromethane (B109758): This reagent can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact. jk-sci.com

The choice of deprotection method is crucial for achieving selectivity, especially in molecules with multiple protecting groups or sensitive functionalities. acsgcipr.orgnih.gov For example, the N-Boc group is significantly more sensitive to acid than the Cbz group, allowing for the selective removal of Boc in the presence of Cbz. masterorganicchemistry.com

N-Alkylation and N-Acylation Reactions

Once the amine is deprotected, it can undergo a variety of reactions, including N-alkylation and N-acylation, to introduce new functional groups.

N-Alkylation: The resulting 2-aminofuran can be alkylated on the nitrogen atom using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid generated during the reaction.

N-Acylation: The free amine can be acylated using acylating agents like acid chlorides or anhydrides to form amides. sciforum.net Heteropolyacids have been reported as effective catalysts for the N-acylation of carbamates under solvent-free conditions. sciforum.net

Reactivity and Functionalization of the Furan (B31954) Ring

The furan ring in tert-butyl n-(2-furyl)carbamate is an electron-rich aromatic system, making it susceptible to electrophilic attack. youtube.comyoutube.com The N-Boc protected amino group at the 2-position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions on the Furan Ring

Furan and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions. youtube.comyoutube.com Due to the activating effect of the oxygen atom, these reactions typically occur at the C5 position, which is adjacent to the heteroatom and para to the N-Boc group. youtube.comresearchgate.net If the C5 position is occupied, substitution may occur at other available positions. youtube.com

Common EAS reactions for furans include:

Nitration: Introduction of a nitro group onto the furan ring.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine).

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively.

The N-Boc group, being an electron-donating group through resonance, further activates the furan ring towards electrophilic attack. This enhanced reactivity allows for a range of functionalization reactions at the C5 position. mdpi.com

Table 2: Common Electrophilic Aromatic Substitution Reactions on Furan

| Reaction | Reagent(s) | Expected Product |

| Nitration | HNO₃/H₂SO₄ or Ac₂O/HNO₃ | 5-Nitro-2-(tert-butoxycarbonylamino)furan |

| Bromination | Br₂/dioxane or NBS | 5-Bromo-2-(tert-butoxycarbonylamino)furan |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | 5-Acyl-2-(tert-butoxycarbonylamino)furan |

This table provides examples of expected products based on general furan reactivity and may vary depending on specific reaction conditions.

Nucleophilic Additions and Substitutions Involving the Furan Moiety

The furan ring in this compound is electron-rich, a characteristic enhanced by the nitrogen atom of the carbamate (B1207046) group. This makes the furan core nucleophilic and susceptible to attack by electrophiles, a reaction class often termed electrophilic aromatic substitution. Research on 2-aminofurans, which are structurally analogous, shows that they behave like dieneamines, with substitution preferentially occurring at the C5 position of the furan ring. researchgate.net When the C5 position is already substituted, electrophilic attack can occur at the C3 position. researchgate.net

The N-Boc group is generally stable under many nucleophilic and basic conditions, allowing for selective reactions at the furan ring. nih.gov The reaction of the furan moiety with an electrophile proceeds via an addition-elimination mechanism, temporarily disrupting the ring's aromaticity before it is restored.

Ring-Opening Reactions of the Furan Core

The furan nucleus is known to be sensitive to strong acids and can undergo ring-opening reactions. youtube.com Studies on related furan compounds, such as furfuryl alcohol, demonstrate that under acidic conditions, the furan ring can be cleaved to yield carbonyl-containing linear structures, like levulinic acid or its esters. mdpi.com This transformation is a significant consideration during chemical processing and synthesis.

While specific studies on the ring-opening of this compound are not prevalent, it is plausible that similar pathways could be induced under harsh acidic conditions. Such conditions would likely also lead to the cleavage of the acid-labile Boc protecting group, complicating the reaction profile. researchgate.netorganic-chemistry.org The control of reaction conditions, such as the type of acid and the presence of water, is critical in managing the extent of furan ring-opening. mdpi.com

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This provides a powerful, atom-economical method for constructing complex bicyclic systems. nih.gov It has been reported that furan-2-carbamic acid tert-butyl ester, the target compound, readily undergoes Diels-Alder cycloaddition with dienophiles like N-phenylmaleimide under mild conditions, allowing for the isolation of the initial oxybridged cycloadduct. researchgate.net

The reaction typically yields a mixture of endo and exo diastereomers, with the ratio often dependent on kinetic versus thermodynamic control. mdpi.com The initial, kinetically favored product is often the endo isomer, which can sometimes rearrange to the more stable exo isomer upon heating. mdpi.com

Table 1: Representative Diels-Alder Reaction of a Furan Derivative

| Diene | Dienophile | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| This compound | N-Phenylmaleimide | Oxybridged Bicyclic Adduct | Forms endo/exo isomers | researchgate.net |

| Furfuryl Alcohol | N-Hydroxymaleimides | Bicyclic Lactam | Thermoreversible potential | mdpi.com |

Metal-Catalyzed Cross-Coupling Reactions at Furan Positions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com The furan ring of this compound can be functionalized using these methods. A common strategy involves initial halogenation or borylation of the furan ring, typically at the reactive C5 position, to create a suitable coupling partner.

For instance, a modular synthesis approach allows for the creation of trisubstituted furylboronic acid pinacol (B44631) esters from propargyl alcohols. nih.gov These intermediates can then participate in palladium-catalyzed Suzuki couplings with aryl halides to introduce a fourth substituent, yielding highly decorated furan systems. nih.gov This demonstrates the feasibility of incorporating this compound or its derivatives into powerful C-C bond-forming cascades, such as the Suzuki, Stille, or Negishi couplings. youtube.com Iron-catalyzed cross-coupling reactions have also emerged as a cost-effective and efficient alternative for certain transformations. acs.orgnih.gov

Stereochemical Considerations in Reactions Involving this compound

Stereochemistry is a critical aspect of the reactions involving this compound, particularly in cycloadditions.

Diels-Alder Reactions : As mentioned, the Diels-Alder reaction between the furan moiety and a dienophile generates new stereocenters, leading to the formation of endo and exo diastereomers. mdpi.com The facial selectivity of the dienophile's approach to the planar furan ring determines the stereochemical outcome. The reaction of N-(furan-2-yl-methylidene)benzylamine with homophthalic anhydride, for example, was found to be highly diastereoselective depending on the solvent, producing a trans isomer exclusively in pyridine. researchgate.net

Derivatization Reactions : While the starting material is achiral, subsequent transformations can introduce chirality. If a reaction creates a new stereocenter adjacent to the furan ring, the existing functionality may or may not direct the stereochemical outcome, depending on the reaction mechanism and conditions. Importantly, the process of N-Boc protection itself has been shown to preserve the stereochemical integrity of substrates like amino esters. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is essential for controlling reaction outcomes and optimizing conditions.

Kinetic Studies of Reaction Rates

While specific kinetic studies for reactions of this compound are not widely published, data from analogous systems provide insight into the expected behavior. Kinetic investigations of Diels-Alder reactions involving furan derivatives, for instance, can be performed using techniques like ¹H NMR or UV-Vis spectroscopy to monitor the change in concentration of reactants and products over time. mdpi.com

Such studies allow for the determination of key kinetic and thermodynamic parameters. For the reaction of furfuryl alcohol with N-(2-Hydroxyethyl)maleimide, rate constants and activation parameters were determined, revealing the transition from a kinetically controlled to a thermodynamically controlled regime at different temperatures. mdpi.com Theoretical studies on other furan derivatives, like 2-acetylfuran, have also been used to calculate rate constants for specific reaction pathways, such as reactions with hydroxyl radicals, highlighting the dominance of different pathways at various temperatures. nih.gov

Table 2: Hypothetical Kinetic Data for a Diels-Alder Reaction

This table illustrates the type of data that would be collected in a kinetic study of the Diels-Alder reaction of this compound with a dienophile.

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | Activation Energy, Ea (kJ/mol) | Enthalpy of Activation, ΔH‡ (kJ/mol) | Entropy of Activation, ΔS‡ (J/mol·K) |

|---|---|---|---|---|

| 298 | k₁ | Calculated from Arrhenius plot | Calculated from Eyring equation | Calculated from Eyring equation |

| 313 | k₂ | |||

| 328 | k₃ |

Applications in Organic Synthesis, Medicinal Chemistry, and Advanced Materials Science

Tert-butyl n-(2-furyl)carbamate as a Versatile Synthetic Building Block

The strategic importance of this compound in organic synthesis stems from the reactivity of its constituent parts. The furan (B31954) moiety can participate in various cycloaddition and substitution reactions, while the tert-butoxycarbonyl (Boc) protecting group offers a reliable method for the controlled introduction of a primary amine functionality.

Precursor to Biologically Active Furan-Containing Heterocycles

The furan nucleus is a core structure in numerous compounds exhibiting a wide range of biological activities. epa.gov this compound serves as a readily available starting material for the synthesis of more complex furan-containing heterocycles. The Boc-protected amine can be deprotected under acidic conditions to yield 2-aminofuran, which can then be elaborated into various heterocyclic systems. For instance, the synthesis of certain anti-inflammatory agents has involved the use of related tert-butyl phenylcarbamate derivatives, which undergo condensation reactions to form amide linkages, a common feature in many bioactive molecules. google.comnih.gov While direct examples for this compound are not extensively documented in top-tier literature, the principles of its application are well-established through analogous compounds.

Intermediate in the Total Synthesis of Natural Products

Furan-containing natural products are a significant class of bioactive compounds, and their total synthesis is a key area of chemical research. google.comsigmaaldrich.com The furan ring within these natural products can be a critical pharmacophore. The synthesis of complex natural products often relies on the use of versatile building blocks that can introduce specific fragments into the target molecule. While a specific, named natural product total synthesis explicitly starting from this compound is not prominently reported, the strategy of incorporating furan moieties at an early stage of synthesis is a known approach. google.com The stability and predictable reactivity of the furan ring in conjunction with the protected amine make this compound a potentially valuable, though currently underutilized, intermediate for this purpose.

Utility in the Preparation of Complex Amine Derivatives

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, providing a robust and easily removable protecting group for amines. orgsyn.org This allows for the selective modification of other parts of a molecule without affecting the amine functionality. This compound provides a masked 2-aminofuran, which can be unveiled at a later synthetic stage. This strategy is crucial in the synthesis of complex molecules where multiple reactive sites need to be differentiated. The general utility of tert-butyl carbamates in preparing complex amines is well-documented, often involving the reaction of a Boc-protected amine with various electrophiles to build up molecular complexity. For example, the synthesis of complex polyamines often involves the selective protection of one amino group with a Boc group while other amines are reacted. orgsyn.org

Application in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The use of isocyanides, often generated from protected amines, is a common feature in many MCRs, such as the Ugi and Passerini reactions. nih.gov A notable example of a furan-containing scaffold in a multicomponent reaction is the Ugi reaction used to synthesize potent non-covalent inhibitors of the SARS-CoV 3CL protease. In this synthesis, a furan-2-carboxylic acid was a key component, highlighting the potential of furan-based building blocks in the rapid generation of compound libraries for drug discovery. While a specific MCR directly employing this compound is not explicitly detailed in the surveyed literature, its potential as a precursor to a key isocyanide or amine component is evident based on established MCR methodologies.

Role in Medicinal Chemistry Research and Drug Discovery

The search for new therapeutic agents is a driving force in chemical research. The design and synthesis of novel molecular scaffolds that can interact with biological targets is a key strategy in drug discovery.

Design and Synthesis of Novel Pharmacophores and Scaffolds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The furan ring is a recognized pharmacophore in many drug molecules due to its ability to engage in hydrogen bonding and other interactions. epa.gov this compound provides a straightforward entry point to a variety of furan-based scaffolds. The protected amine allows for the attachment of this scaffold to other molecular fragments, enabling the systematic exploration of structure-activity relationships. For instance, the development of inhibitors for the SARS-CoV 3CL protease involved the optimization of a furan-based scaffold, demonstrating the value of this heterocycle in designing targeted therapeutics. The ability to readily modify the amine position after deprotection of the Boc group makes this compound a valuable tool for generating libraries of diverse furan-containing compounds for screening against various biological targets.

Below is a data table of some of the compounds mentioned in this article and their relevant properties.

| Compound Name | Molecular Formula | Key Application/Property |

| This compound | C9H13NO3 | Versatile synthetic building block |

| Edoxaban | C24H30ClN7O4S | Anticoagulant drug google.com |

| Tert-butyl 2-(substituted benzamido)phenylcarbamate | Varies | Anti-inflammatory activity google.comnih.gov |

| Furan-2-carboxylic acid | C5H4O3 | Component in multicomponent reactions |

| 2-Aminofuran | C4H5NO | Reactive intermediate |

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. While specific SAR studies on derivatives of this compound are not extensively documented in isolation, broader studies on related structures provide valuable insights.

For example, in the development of antitubercular agents based on a 2,5,6-trisubstituted benzimidazole (B57391) scaffold, a library of compounds was synthesized to probe the SAR. nih.gov Initial screenings indicated that compounds with a 2-furyl substituent did not meet the activity cut-off, suggesting that for this particular biological target (Mtb-FtsZ), an sp2 hybridized carbon at this position is less favorable than an sp3 hybridized carbon. nih.gov This type of study is crucial for optimizing lead compounds. By systematically modifying the substituents on the furan ring or altering the carbamate (B1207046) linkage of derivatives, researchers can identify the key molecular features responsible for therapeutic efficacy. The synthesis of a series of tert-butyl (substituted benzamido)phenylcarbamate derivatives to test their anti-inflammatory potential is another example of applying SAR principles. nih.gov

Prodrug Strategies Utilizing the Carbamate Linkage

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The carbamate linkage is an attractive functional group for prodrug design due to its potential for enzymatic or chemical cleavage in vivo to release the parent amine.

Research into treatments for Pneumocystis pneumonia has explored the use of carbamate prodrugs of N-alkylfuramidines. nih.gov In this strategy, the carbamate group masks a polar amidine functionality, potentially improving oral bioavailability. The study reported the synthesis and evaluation of bis-2,2,2-trichloroethyl carbamates, which functioned effectively as prodrugs in a rat model. nih.gov This demonstrates that the carbamate linkage can be engineered to release the active drug under specific physiological conditions, representing a viable approach for improving the pharmacokinetic properties of drug candidates.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a library. ijfans.orgyoutube.com This approach is widely used in drug discovery to accelerate the identification of new lead compounds. youtube.com The principles of combinatorial chemistry can be applied to this compound to generate diverse libraries of furan-containing compounds.

By using this compound as a scaffold, a variety of substituents can be introduced at different positions of the furan ring through parallel synthesis or split-mix synthesis methods. ijfans.org For example, a library of 2,5,6-trisubstituted benzimidazoles was generated to explore new antitubercular agents, showcasing how a core structure can be systematically modified to create a multitude of derivatives for biological screening. nih.gov This diversity-oriented synthesis allows for the exploration of a wider chemical space, increasing the probability of discovering molecules with desired biological activities. youtube.com

Potential Applications in Advanced Materials Science

The unique electronic and structural properties of the furan ring suggest that this compound could also be a valuable component in the design of novel organic materials.

Polymer Chemistry (e.g., Monomer Precursor)

Furan-based polymers are of increasing interest as sustainable alternatives to petroleum-based plastics. The diol derivative of furan, 2,5-bis(hydroxymethyl)furan (BHMF), is a well-studied building block for creating bio-based polyesters and polyurethanes. acs.org this compound, with its reactive furan ring and protected amine, could potentially serve as a monomer precursor.

The furan ring can participate in polymerization reactions such as Diels-Alder cycloadditions. mdpi.comnih.gov Following polymerization, the Boc-protecting group could be removed to expose the amine functionality. This amine group could then be used for further cross-linking or to introduce specific properties to the polymer backbone. The related compound, tert-butyl N-(2-thienyl)carbamate, is noted for its utility as a building block in polymer synthesis, suggesting a similar potential for its furan analogue. chemimpex.com

Functional Materials Development (e.g., Organic Semiconductors)

The furan ring is an electron-rich aromatic system, a characteristic that is often exploited in the development of organic electronic materials, such as conducting polymers and organic semiconductors. While direct applications of this compound in this area are not yet established, its structure holds promise.

Polymers derived from furan and its analogues can exhibit interesting electronic properties. For instance, a porous hyper-cross-linked polymer derived from the related furan derivative BHMF has shown excellent CO2 absorbability. acs.org The carbamate functionality in this compound could be leveraged to tune the electronic properties and morphology of resulting materials. The alkyne scaffolds, which can be incorporated into complex molecules derived from carbamate precursors, are known to have applications in materials chemistry. researchgate.net Further research could explore the synthesis of oligomers or polymers from this compound and investigate their potential use in devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Advanced Analytical and Spectroscopic Characterization Methodologies for Tert Butyl N 2 Furyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR and ¹³C NMR Techniques for Structural Elucidation

One-dimensional ¹H (proton) and ¹³C NMR are the foundational experiments for structural determination. The chemical shift (δ) of each nucleus provides information about its electronic environment, while signal multiplicity in ¹H NMR reveals the number of adjacent protons, governed by spin-spin coupling.

For Tert-butyl n-(2-furyl)carbamate, the ¹H NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons, the amine (NH) proton, and the tert-butyl protons. The furan ring protons constitute an AMX spin system. The proton at the C5 position is expected to be the most downfield due to the influence of the adjacent ring oxygen and the deshielding effect of the carbamate (B1207046) group at C2. researchgate.netcdnsciencepub.com The protons at C3 and C4 will appear at intermediate chemical shifts typical for furan. chemicalbook.comhmdb.ca The nine protons of the tert-butyl group will appear as a sharp singlet, significantly upfield, while the NH proton will likely present as a broad singlet. rsc.orgchemicalbook.com

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic environment. The carbonyl carbon of the carbamate group is expected to have the largest chemical shift. rsc.org The furan carbons will resonate in the aromatic region, with C2 and C5 appearing at lower field than C3 and C4 due to their proximity to the oxygen atom. publish.csiro.auacs.orgchemicalbook.com The quaternary and methyl carbons of the tert-butyl group will have characteristic upfield shifts. rsc.org

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -C(CH₃)₃ | ~1.5 | Singlet (s) | N/A |

| H-4 (Furan) | ~6.3 | Doublet of doublets (dd) | J₄,₃ ≈ 3.4, J₄,₅ ≈ 1.8 |

| H-3 (Furan) | ~6.5 | Doublet of doublets (dd) | J₃,₄ ≈ 3.4, J₃,₅ ≈ 0.8 |

| -NH- | ~7.0 | Broad singlet (br s) | N/A |

| H-5 (Furan) | ~7.3 | Doublet of doublets (dd) | J₅,₄ ≈ 1.8, J₅,₃ ≈ 0.8 |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C(CH₃)₃ | ~28.3 |

| -C(CH₃)₃ | ~81.0 |

| C-4 (Furan) | ~108.0 |

| C-3 (Furan) | ~111.0 |

| C-5 (Furan) | ~140.0 |

| C-2 (Furan) | ~145.0 |

| -C=O | ~152.0 |

2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. For this compound, COSY would show cross-peaks connecting H-3 with H-4 and H-4 with H-5 of the furan ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹J-coupling). It would be used to definitively link each proton signal (e.g., H-3, H-4, H-5, and the tert-butyl protons) to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for piecing together a molecule's structure. It reveals correlations between protons and carbons over two to three bonds (²J and ³J-coupling). Key expected HMBC correlations for this compound would include:

The NH proton showing a correlation to the carbonyl carbon (C=O) and the furan carbons C-2 and C-3 .

The tert-butyl protons correlating to the quaternary carbon of the t-butyl group and, crucially, to the carbonyl carbon (C=O).

The furan proton H-3 showing correlations to carbons C-2 , C-4 , and C-5 .

The furan proton H-5 showing correlations to carbons C-4 and C-2 .

Solid-State NMR Spectroscopy for Polymorph Analysis

Solid-state NMR (SSNMR) is a critical technique for characterizing materials in the solid phase, offering insights into polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.netrsc.org Different polymorphs can have distinct physical properties, and SSNMR is uniquely sensitive to the local molecular environment within a crystal lattice. nih.gov

While no specific SSNMR studies on this compound have been reported, the technique would be indispensable for polymorph analysis. In a ¹³C cross-polarization magic-angle spinning (CP-MAS) experiment, a single, pure polymorph would exhibit one set of sharp resonances corresponding to the number of crystallographically independent molecules in the asymmetric unit cell. acs.orgrsc.org The presence of a second polymorph would be indicated by the appearance of a second, distinct set of peaks. The chemical shifts of carbons involved in intermolecular interactions, such as the C=O and NH groups that can form hydrogen bonds, are particularly sensitive to changes in crystal packing and would show the most significant variations between different polymorphic forms.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) Methodologies

Electron Ionization (EI-MS): EI is a high-energy ("hard") ionization technique that causes extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule. For this compound, the molecular ion (M⁺˙) would be observed at m/z 183. Key fragmentation pathways are predictable:

Loss of isobutene: A characteristic McLafferty-type rearrangement for tert-butyl esters and carbamates results in the loss of isobutene (56 Da), yielding a prominent peak at m/z 127. reddit.comlibretexts.org

Formation of tert-butyl cation: Alpha-cleavage can lead to the formation of the stable tert-butyl cation at m/z 57.

Furan ring fragmentation: Cleavage of the fragile furan ring can produce characteristic ions, such as the cyclopropenyl cation at m/z 39. researchgate.neted.ac.uk

Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. It is ideal for confirming molecular weight. For this compound, ESI-MS in positive ion mode would be expected to show a strong signal for the protonated molecule at m/z 184.1. Adducts with sodium, [M+Na]⁺, at m/z 206.1 are also commonly observed. When coupled with tandem mass spectrometry (MS/MS), fragmentation of the [M+H]⁺ ion can be induced. A characteristic fragmentation for Boc-protected amines is the loss of the entire Boc group (100 Da) or sequential losses of isobutene (56 Da) and carbon dioxide (44 Da). nih.govacs.orgnih.gov

Predicted Key Fragments in Mass Spectrometry

| Technique | Predicted m/z | Identity of Fragment |

|---|---|---|

| EI-MS | 183 | [M]⁺˙ (Molecular Ion) |

| 127 | [M - C₄H₈]⁺˙ | |

| 57 | [C(CH₃)₃]⁺ | |

| 39 | [C₃H₃]⁺ | |

| ESI-MS | 184.1 | [M+H]⁺ |

| 206.1 | [M+Na]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental composition, serving as definitive proof of its chemical formula.

The chemical formula for this compound is C₉H₁₃NO₃. Using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the exact mass can be calculated.

Calculated Monoisotopic Mass: 183.08954 Da wikipedia.orgnih.gov

An HRMS experiment would aim to detect the protonated molecule, [M+H]⁺.

Calculated Exact Mass of [M+H]⁺: 184.09682 Da

The observation of an ion with an m/z value matching this calculated exact mass to within a few parts per million (ppm) provides unambiguous confirmation of the elemental formula C₉H₁₃NO₃.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is first isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the molecule.

The fragmentation of this compound is expected to proceed through several key pathways, driven by the lability of the tert-butyl group and the carbamate linkage. A primary fragmentation event would be the loss of isobutylene (B52900) (56 Da) from the tert-butyl group, a characteristic fragmentation for tert-butoxycarbonyl (Boc) protected amines, leading to a prominent ion. Another significant fragmentation would involve the cleavage of the carbamate bond.

Predicted Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Key Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss (Da) | Structural Interpretation |

| 196.1 [M+H]⁺ | Loss of isobutylene | 140.1 | 56 | [C₅H₆NO₂]⁺ |

| 196.1 [M+H]⁺ | Loss of tert-butanol (B103910) | 122.1 | 74 | [C₅H₄NO]⁺ |

| 196.1 [M+H]⁺ | Cleavage of carbamate C-O bond | 100.1 | 96 | [C₅H₁₂NO]⁺ (tert-butylcarbamoyl ion) |

| 196.1 [M+H]⁺ | Cleavage of carbamate N-C bond | 96.1 | 100 | [C₅H₆NO]⁺ (2-furylaminium ion) |

| 140.1 | Loss of CO₂ | 96.1 | 44 | [C₅H₆N]⁺ |

| 96.1 | Loss of CO | 68.1 | 28 | [C₄H₄N]⁺ |

This table is based on predicted fragmentation patterns and may vary from experimental data.

The analysis of these fragmentation pathways provides a high degree of confidence in the structural assignment of this compound. Automated fragmentation software can assist in correlating the observed product ions with predicted fragmentation schemes based on established chemical principles. nih.gov

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibration of the carbamate will appear as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching of the carbamate group is anticipated to be a strong absorption around 1700-1725 cm⁻¹. The C-N stretching vibration will likely be observed in the 1200-1300 cm⁻¹ range. The furan ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations around 1500-1600 cm⁻¹, and C-O-C stretching in the fingerprint region. The tert-butyl group will be identified by its characteristic C-H stretching and bending vibrations. nist.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the furan ring and the C-C bonds of the tert-butyl group are expected to be strong in the Raman spectrum. nih.govresearchgate.net

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (Carbamate) | Stretching | 3350-3450 | 3350-3450 |

| C-H (Furan) | Stretching | ~3100 | ~3100 |

| C-H (tert-Butyl) | Asymmetric/Symmetric Stretching | 2950-2980 | 2950-2980 |

| C=O (Carbamate) | Stretching | 1700-1725 | 1700-1725 |

| C=C (Furan) | Stretching | 1500-1600 | 1500-1600 |

| C-N (Carbamate) | Stretching | 1250-1350 | 1250-1350 |

| C-O (Carbamate) | Stretching | 1150-1250 | 1150-1250 |

| C-O-C (Furan) | Asymmetric Stretching | 1050-1150 | 1050-1150 |

This table presents predicted vibrational frequencies based on data from similar compounds. nist.govnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The chromophore in this compound is the furan ring system conjugated with the carbamate group. The furan ring itself exhibits strong absorption in the far UV region. The presence of the nitrogen atom of the carbamate group acting as an auxochrome is expected to cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted furan.

The primary electronic transition observed would likely be a π → π* transition within the furan ring. A weaker n → π* transition associated with the non-bonding electrons of the oxygen and nitrogen atoms may also be observed. Based on data for similar furan-containing compounds like 2-furanmethanol, which has a UV absorption maximum around 215-220 nm, a similar absorption profile is expected for this compound. nist.gov

Expected UV-Vis Absorption Data:

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | ~220-230 | To be determined | π → π |

| Hexane (B92381) | ~215-225 | To be determined | π → π |

This table is an estimation based on the UV-Vis data of structurally related furan compounds. nist.gov

Chromatographic Purity Assessment and Quantification Methods

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable.

A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. sielc.com Detection is commonly performed using a UV detector set at the λmax of the compound. Method validation according to ICH guidelines would ensure linearity, accuracy, precision, and robustness. nih.gov

Example HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detector | UV at ~220 nm |

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile impurities that may be present in a sample of this compound, such as residual solvents from the synthesis. While the target compound itself may have limited volatility, GC can be used to detect impurities like furan or tert-butanol. Derivatization may be necessary to increase the volatility of certain impurities. researchgate.netresearchgate.net A flame ionization detector (FID) is commonly used for this purpose due to its general response to organic compounds.

Potential Volatile Impurities and GC Suitability:

| Impurity | Boiling Point (°C) | GC Amenability |

| Furan | 31.3 | High |

| Tetrahydrofuran (B95107) | 66 | High |

| tert-Butanol | 82.4 | High |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for preliminary purity screening. rsc.orgmdpi.com For the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 2-aminofuran and di-tert-butyl dicarbonate) and the formation of the product.

A suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene (B28343) and a more polar solvent like ethyl acetate. The choice of the solvent ratio allows for the optimization of the separation. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the UV-active furan ring. orgsyn.org Staining with a reagent such as potassium permanganate (B83412) or p-anisaldehyde can also be used for visualization. The retention factor (Rf) value is calculated to identify the compound.

Typical TLC System for this compound:

| Parameter | Description |

| Stationary Phase | Silica (B1680970) gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm), potassium permanganate stain |

| Expected Rf | ~0.4-0.6 (dependent on exact mobile phase composition) |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule. For a compound like this compound, which is achiral and therefore does not have stereoisomers, X-ray crystallography serves to definitively confirm its molecular structure and study its conformation and intermolecular interactions in the solid state.

The process begins with the growth of a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern of scattered X-rays is collected. The intensities and positions of these diffracted beams are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

While specific crystallographic data for this compound is not widely published, the analysis would follow a standard procedure. For illustrative purposes, the type of data obtained from such an analysis can be compared to that of other furan-containing compounds, such as N-(phenylcarbamothioyl) furan-2-carboxamide, which has been studied by X-ray diffraction. researchgate.net The analysis of this compound would yield a set of crystallographic parameters detailing the unit cell dimensions and symmetry.

Table 1: Illustrative Crystallographic Data Parameters (Note: This table represents the type of data that would be generated. Specific values for this compound are not available in the public domain.)

| Parameter | Description | Example Value |

|---|---|---|

| Crystal system | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space group | The specific symmetry group of the crystal. | P2₁/n |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.0 Å, b = 20.0 Å, c = 12.0 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 93.0°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1199 |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.275 |

From these data, a detailed molecular model showing the spatial arrangement of the furan ring, the carbamate group, and the tert-butyl group can be constructed. This would confirm the connectivity of the atoms and reveal the planarity of the furan and carbamate moieties and the specific rotational conformation of the tert-butyl group. Furthermore, the analysis would elucidate intermolecular interactions, such as hydrogen bonding involving the N-H group of the carbamate, which govern the crystal packing.

Elemental Analysis Methodologies for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For an organic compound like this compound (C₉H₁₃NO₃), this typically involves combustion analysis to quantify the amounts of carbon (C), hydrogen (H), and nitrogen (N). The oxygen content is usually determined by difference, although direct measurement techniques are also available.

The primary purpose of elemental analysis is to verify the empirical and molecular formula of a synthesized compound, thereby confirming its purity and composition. The experimental results are compared against the theoretically calculated elemental percentages based on the compound's molecular formula.

The methodology for CHN analysis involves combusting a small, precisely weighed sample of the compound at a high temperature in an oxygen-rich atmosphere. This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. These combustion products are then separated, and their quantities are measured using methods such as gas chromatography with thermal conductivity detection.

For this compound, with a molecular weight of 183.20 g/mol , the theoretical elemental composition can be calculated as follows:

Carbon (C): (9 * 12.011) / 183.20 * 100% = 59.00%

Hydrogen (H): (13 * 1.008) / 183.20 * 100% = 7.15%

Nitrogen (N): (1 * 14.007) / 183.20 * 100% = 7.64%

Oxygen (O): (3 * 15.999) / 183.20 * 100% = 26.20%

Table 2: Theoretical vs. Experimental Elemental Composition of this compound (Note: Experimental values are considered acceptable if they fall within ±0.4% of the theoretical values, a standard criterion for purity.)

| Element | Theoretical % | Experimental % (Hypothetical) | Acceptable Range |

|---|---|---|---|

| Carbon (C) | 59.00 | 59.08 | 58.60 - 59.40 |

| Hydrogen (H) | 7.15 | 7.11 | 6.75 - 7.55 |

| Nitrogen (N) | 7.64 | 7.59 | 7.24 - 8.04 |

A close agreement between the experimentally determined percentages and the theoretical values provides strong evidence for the structural integrity and purity of the synthesized this compound.

Theoretical and Computational Investigations of Tert Butyl N 2 Furyl Carbamate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and geometric parameters, which collectively govern the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For a compound like tert-butyl n-(2-furyl)carbamate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G**, would provide detailed information about its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A study on the closely related N-(diethylcarbamothioyl)furan-2-carboxamide revealed that the HOMO is primarily localized on the furan (B31954) ring and the thiourea (B124793) group, while the LUMO is distributed over the entire molecule. bohrium.com By analogy, for this compound, the HOMO is expected to be concentrated on the electron-rich furan ring and the nitrogen atom of the carbamate (B1207046) group. The LUMO would likely be distributed across the carbamate carbonyl group, which acts as an electron-accepting region. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity.

Table 1: Predicted Frontier Orbital Characteristics for this compound based on Analogous Compounds

| Molecular Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Furan ring, Carbamate nitrogen | Site of electrophilic attack and oxidation |

| LUMO | Carbamate carbonyl group | Site of nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and potential reactivity |

Ab Initio Methods for Energy and Geometry Optimization

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a pathway to optimize the molecular geometry and calculate its energy from first principles, without empirical parameters. For this compound, these calculations would predict bond lengths, bond angles, and dihedral angles.

Based on studies of similar structures, it is expected that the furan ring is nearly planar. bohrium.com The geometry around the carbamate nitrogen would also be of interest, as it can influence the degree of resonance between the nitrogen lone pair and the carbonyl group. A study on N-(diethylcarbamothioyl)furan-2-carboxamide showed that the furan ring and the carboxamide group are almost coplanar, which facilitates intramolecular hydrogen bonding. bohrium.com A similar planarity would be expected for this compound, influencing its conformational preferences.

Conformational Analysis and Potential Energy Surface Mapping